3-Amino-N-isopropylpropanamide hydrochloride
Overview
Description
3-Amino-N-isopropylpropanamide hydrochloride is a chemical compound with the CAS Number: 1170199-04-8 . It has a molecular weight of 166.65 and its molecular formula is C6H15ClN2O . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anticonvulsant Studies
3-Amino-N-isopropylpropanamide hydrochloride and related compounds have been studied for their anticonvulsant properties. Research conducted by Idris, Ayeni, and Sallau (2011) found that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to this compound, showed significant effectiveness in mouse models against seizures. These compounds outperformed standard drugs like phenytoin and valproate in certain tests, indicating their potential in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).
Synthesis and Reactivity in Chemical Processes
The compound and its derivatives have been utilized in various chemical synthesis processes. García-Martín, Báñez, and Galbis (2001) described the synthesis of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a key intermediate in producing chiral nylon 3 analogs. This study highlights the reactivity and usefulness of such compounds in synthesizing complex organic molecules (García-Martín, Báñez, & Galbis, 2001).
Biomedical Applications
In the field of biomedical sciences, these compounds find applications in drug delivery systems. For instance, Barbucci, Giani, Fedi, Bottari, and Casolaro (2012) developed hybrid magnetic hydrogels using this compound derivatives for controlled drug delivery. These hydrogels demonstrated potential as drug-delivery systems under alternating magnetic fields, indicating their significance in targeted therapy (Barbucci et al., 2012).
Safety and Hazards
Mechanism of Action
- 3-Amino-N-isopropylpropanamide hydrochloride may interact with opiate receptor sites in the central nervous system (CNS). It could act as an agonist at kappa opioid receptors and a partial antagonist at mu opioid receptors .
Mode of Action
If additional information becomes available, it would enhance our understanding of this compound’s actions and effects . 🌟
Properties
IUPAC Name |
3-amino-N-propan-2-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWBRDNAIECDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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